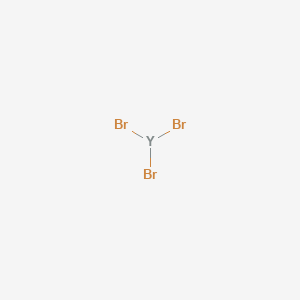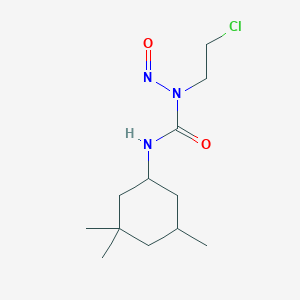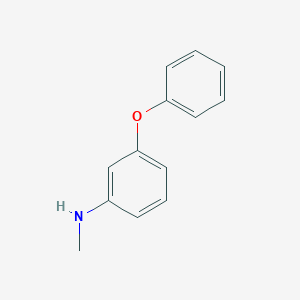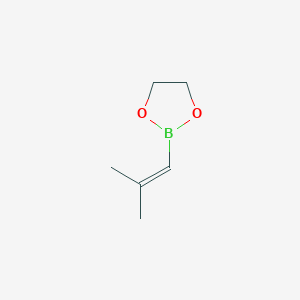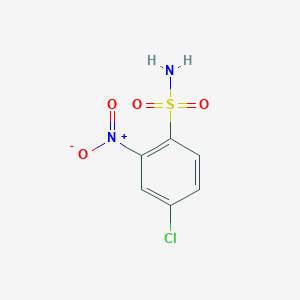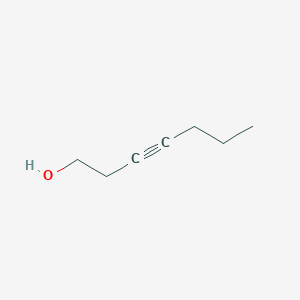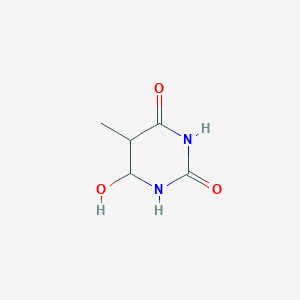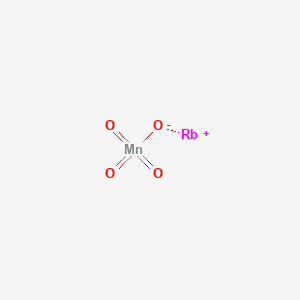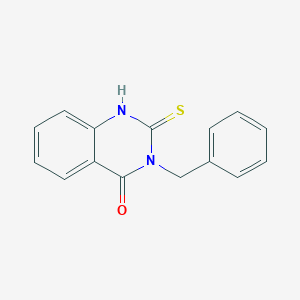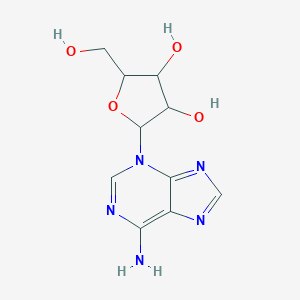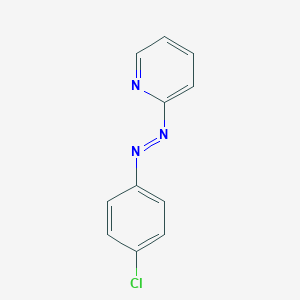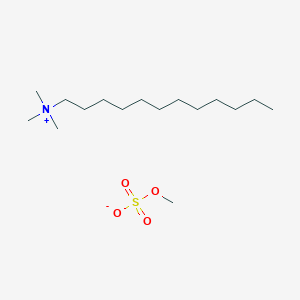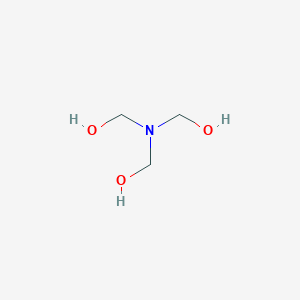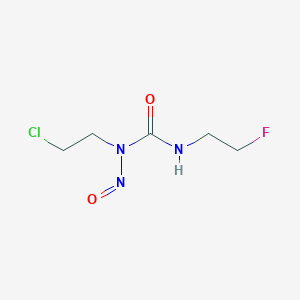
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea, commonly known as CENU, is a synthetic compound that belongs to the class of alkylating agents. CENU has been extensively studied for its potential use in cancer treatment due to its ability to damage DNA and inhibit cell division.
Mecanismo De Acción
CENU is an alkylating agent, which means that it works by damaging DNA in cancer cells. Specifically, CENU forms covalent bonds with DNA, which prevents the DNA from replicating and inhibits cell division. This leads to cell death and a reduction in tumor size.
Efectos Bioquímicos Y Fisiológicos
CENU has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. CENU has also been shown to inhibit the activity of certain enzymes that are involved in DNA repair, which can increase the effectiveness of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CENU in lab experiments is its ability to selectively target cancer cells. This means that it is less toxic to healthy cells than other forms of chemotherapy. However, CENU can also be toxic to healthy cells if it is not administered correctly. Additionally, CENU can be difficult to synthesize and purify, which can make it challenging to use in lab experiments.
Direcciones Futuras
There are several future directions for research on CENU. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of CENU that can be more easily administered and have fewer side effects. Finally, there is a need for more clinical trials to determine the effectiveness of CENU in treating different types of cancer.
Métodos De Síntesis
The synthesis of CENU involves the reaction of 2-chloroethylamine hydrochloride with 2-fluoroethyl isocyanate in the presence of sodium hydroxide. The resulting intermediate is then treated with nitrous acid to form CENU. This method yields CENU with a purity of over 98%.
Aplicaciones Científicas De Investigación
CENU has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer types, including brain tumors, lung cancer, and ovarian cancer. CENU is particularly effective against tumors that are resistant to other forms of chemotherapy.
Propiedades
Número CAS |
13907-77-2 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
Fórmula molecular |
C5H9ClFN3O2 |
Peso molecular |
197.59 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-4-10(9-12)5(11)8-3-2-7/h1-4H2,(H,8,11) |
Clave InChI |
GXBOHUAFQNRVRA-UHFFFAOYSA-N |
SMILES |
C(CF)NC(=O)N(CCCl)N=O |
SMILES canónico |
C(CF)NC(=O)N(CCCl)N=O |
Otros números CAS |
50922-87-7 |
Sinónimos |
1-(2-Chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



